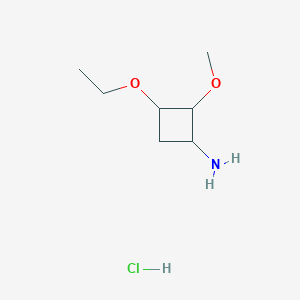
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Vue d'ensemble
Description
“4-Amino-2,4-dimethylpentanoic acid hydrochloride” is a chemical compound with the linear formula C7H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Amino-2,4-dimethylpentanoic acid hydrochloride” is represented by the InChI code1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H . The molecular weight is 181.66 g/mol . Physical And Chemical Properties Analysis
The physical form of “4-Amino-2,4-dimethylpentanoic acid hydrochloride” is oil . It has a molecular weight of 181.66 g/mol . The compound has a storage temperature of room temperature .Applications De Recherche Scientifique
Analysis of Global Trends in Herbicide Toxicity Studies : The toxicology and mutagenicity of herbicides, including studies on compounds like 2,4-D, have been extensively researched. Such studies contribute to understanding the environmental and health impacts of herbicide usage, providing a foundation for evaluating related compounds (Zuanazzi et al., 2020).
Photodynamic Therapy Enhancements : Research into improving the efficacy of photodynamic therapy by enhancing the accumulation of protoporphyrin IX demonstrates the importance of chemical modifications for medical applications. This could be relevant for research into derivatives of amino acids for therapeutic purposes (Gerritsen et al., 2008).
Peptide Studies with Paramagnetic Amino Acids : The use of the paramagnetic amino acid TOAC in peptide studies illustrates the role of chemically modified amino acids in analyzing peptide structure and interactions, potentially offering methods to study 4-Amino-2,4-dimethylpentanoic acid hydrochloride in biochemical contexts (Schreier et al., 2012).
Herbicide Environmental Impact Assessments : Understanding the environmental behavior and biodegradation of herbicides like 2,4-D provides insights into managing and mitigating their ecological impacts. This research area could be relevant for assessing the environmental aspects of similar compounds (Magnoli et al., 2020).
Hydrophilic Interaction Chromatography : The development and application of hydrophilic interaction chromatography for separating polar compounds, including amino acids, highlight advanced methodologies that could be applied to study 4-Amino-2,4-dimethylpentanoic acid hydrochloride and its derivatives (Jandera, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-2,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLJEGKBWBNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,4-dimethylpentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)
![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)




